N,N-Diethyl-2-formyl-4-methyl-benzamide
Description
Contextualization of N,N-Dialkylated Benzamides in Contemporary Organic Chemistry
N,N-dialkylated benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom bearing two alkyl substituents. These moieties are of significant interest in modern organic chemistry for several reasons. Primarily, the N,N-dialkylamide group, particularly the N,N-diethylamide, serves as a powerful directed metalation group (DMG). In a process known as directed ortho-metalation (DoM), the amide functionality can chelate to an organolithium reagent, directing the deprotonation of the proximal ortho-position on the aromatic ring with high regioselectivity. nih.gov This synthetic strategy provides a reliable method for introducing a wide array of functional groups at a specific position, which is often challenging to achieve through classical electrophilic aromatic substitution.
Beyond their utility in synthesis, substituted benzamides are prevalent structural motifs in a variety of biologically active molecules and pharmaceuticals. nih.gov Their ability to participate in hydrogen bonding and their conformational properties make them important pharmacophores in drug design.
Strategic Importance of Aromatic Formylation in Molecular Design and Functionalization
Aromatic formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis. chemsrc.com The resulting aromatic aldehydes are versatile intermediates that can be readily converted into a wide range of other functional groups, including carboxylic acids, alcohols, and imines. This versatility makes formylation a strategically important step in the synthesis of complex organic molecules, from pharmaceuticals to materials.
Several named reactions have been developed for aromatic formylation, each with its own scope and limitations. These include the Gattermann-Koch reaction, the Vilsmeier-Haack reaction, and the Duff reaction. For substrates bearing powerful directing groups like N,N-dialkylamides, directed ortho-metalation followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) is a highly effective method for achieving regioselective formylation. nih.gov
Scope and Research Significance of N,N-Diethyl-2-formyl-4-methyl-benzamide within Academic Research Paradigms
While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, its research significance can be inferred from its chemical architecture. This compound possesses three key structural features that make it a valuable subject for academic investigation:
The N,N-diethylbenzamide moiety: As previously discussed, this group is a potent directed metalation group.
The formyl group: This is a versatile synthetic handle for further molecular elaboration.
A substituted aromatic ring: The methyl group at the 4-position influences the electronic properties of the ring and provides an additional point for potential functionalization.
The combination of these features in a single molecule makes this compound a highly functionalized building block. Its primary research significance lies in its potential as an intermediate in the synthesis of more complex, polysubstituted aromatic compounds. The ortho-relationship between the formyl and the amide groups allows for the potential construction of heterocyclic systems through intramolecular reactions.
Overview of Academic Research Perspectives and Methodologies Applicable to Related Chemical Architectures
The academic investigation of a compound like this compound would likely involve a multi-faceted approach, beginning with its synthesis and followed by its application in further synthetic transformations.
A plausible and efficient synthetic route to this compound would involve the directed ortho-metalation of N,N-diethyl-4-methylbenzamide. This precursor is readily synthesized from 4-methylbenzoic acid and diethylamine (B46881). The ortho-lithiation of N,N-diethyl-4-methylbenzamide with a strong base like sec-butyllithium (B1581126), followed by the addition of a formylating agent like DMF, would be expected to yield the target compound with high regioselectivity.
The characterization of this compound would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the connectivity of the atoms and the regiochemistry of the substitution pattern. Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the structure. Infrared (IR) spectroscopy would show characteristic absorption bands for the amide and aldehyde carbonyl groups.
Detailed Research Findings
Given the limited direct research on this compound, a detailed presentation of its specific research findings is not possible. However, data for closely related compounds can provide valuable insights into its expected properties.
Table 1: Physicochemical Properties of N,N-Diethyl-4-methylbenzamide
| Property | Value |
| CAS Number | 2728-05-4 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Boiling Point | 318.3 °C at 760 mmHg |
| Density | 0.985 g/cm³ |
| Refractive Index | 1.517 |
| Flash Point | 140.8 °C |
This data is for the precursor N,N-diethyl-4-methylbenzamide and is provided for contextual reference. nist.govchemnet.com
Table 2: Common Aromatic Formylation Methods
| Reaction Name | Reagents | Substrate Scope |
| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | Electron-rich arenes |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich arenes and heterocycles |
| Duff Reaction | Hexamethylenetetramine, acid | Phenols and other activated arenes |
| Reimer-Tiemann Reaction | CHCl₃, base | Phenols |
| Directed ortho-Metalation-Formylation | Organolithium base, DMF | Arenes with directing groups |
The synthesis of this compound would most logically proceed via the Directed ortho-Metalation-Formylation route, leveraging the directing ability of the N,N-diethylamide group.
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N,N-diethyl-2-formyl-4-methylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-4-14(5-2)13(16)12-7-6-10(3)8-11(12)9-15/h6-9H,4-5H2,1-3H3 |
InChI Key |
OZQOVFSGBBHLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)C)C=O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Mechanistic Investigations for N,n Diethyl 2 Formyl 4 Methyl Benzamide
Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization
Directed ortho-Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. chem-station.com This method relies on the use of a Directed Metalation Group (DMG) on the aromatic ring, which coordinates to an organolithium reagent. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proximal ortho-position, creating a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org The N,N-diethylamide group is considered a strong DMG due to the Lewis basic nature of its heteroatom, which effectively interacts with the Lewis acidic lithium of the base. wikipedia.orgbaranlab.orgsci-hub.se This interaction, known as the Complex-Induced Proximity Effect (CIPE), increases the kinetic acidity of the ortho protons, ensuring high regioselectivity. baranlab.orgorganic-chemistry.org
Exploration of Lithium Amide Bases and Co-solvents for Enhanced Reactivity and Selectivity
The choice of base and solvent system is critical in DoM reactions to achieve high yields and selectivity. While alkyllithium bases like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi) are commonly employed, lithium amide bases are also frequently used, particularly to avoid competing benzylic lithiation when alkyl groups are present on the ring. uwindsor.caunblog.fr
Lithium amides such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are highly effective bases for these transformations. uwindsor.caorganicchemistrydata.org LiTMP is noted as a particularly potent and non-nucleophilic amide base. organicchemistrydata.org The reactivity of these bases is often enhanced by the addition of co-solvents or additives. Tetrahydrofuran (THF) is a common polar aprotic solvent that helps to deaggregate the organolithium species, increasing basicity and reaction rates. baranlab.orguwindsor.ca Bidentate amine ligands, most notably N,N,N′,N′-tetramethylethylenediamine (TMEDA), are excellent additives that chelate the lithium ion, further breaking up aggregates and accelerating the metalation process. baranlab.orgunblog.fr The selection of the base and additive can be tailored to the specific substrate to optimize the reaction conditions. For instance, in some cases, the exclusion of TMEDA has been shown to increase product yield and purity. nih.gov
| Base/Additive | Typical Solvent | Key Characteristics | Reference |
|---|---|---|---|
| s-BuLi / TMEDA | THF | Standard, highly effective system for metalating N,N-diethylbenzamides. | sci-hub.seunblog.fr |
| n-BuLi / KOt-Bu (LICKOR) | THF | A "superbasic" mixture capable of deprotonating less acidic protons and can alter regioselectivity in some systems. | uwindsor.caunblog.fr |
| LDA (Lithium Diisopropylamide) | THF | Commonly used, inexpensive, and effective for substrates with pKa < 36. Can sometimes cause undesired reduction. | uwindsor.caorganicchemistrydata.org |
| LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) | THF | Highly potent, sterically hindered, and non-nucleophilic base. Often successful where LDA fails. | organicchemistrydata.org |
| LiNEt2 (Lithium Diethylamide) | - | More prone to nucleophilic addition compared to more hindered amides like LDA. | organicchemistrydata.orgthieme-connect.de |
Optimized Formylation Protocols Utilizing Electrophilic Reagents, including N,N-Dimethylformamide (DMF)
Following the ortho-lithiation of the starting material, N,N-diethyl-4-methylbenzamide, the resulting aryllithium species is quenched with a suitable electrophile to introduce the formyl group. N,N-Dimethylformamide (DMF) is a widely used and efficient electrophile for this purpose, serving as a formyl anion equivalent. sci-hub.se
The general procedure involves the slow addition of the organolithium base to a solution of the benzamide (B126) substrate at low temperatures, typically -78 °C, to generate the lithiated intermediate. sci-hub.senih.gov Subsequently, DMF is added to the reaction mixture, which is then allowed to warm to room temperature before an aqueous workup to yield the desired 2-formylbenzamide (B1283742) product. The optimization of these protocols involves careful control of stoichiometry, temperature, and reaction time to maximize the yield of N,N-Diethyl-2-formyl-4-methyl-benzamide while minimizing side reactions.
| Substrate | Metalation Conditions | Electrophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| N,N-Diethyl-4-methylbenzamide | s-BuLi, TMEDA, THF, -78 °C | DMF | This compound | 95% | sci-hub.se |
| N,N-Diethylbenzamide | s-BuLi, TMEDA, THF, -78 °C | DMF | N,N-Diethyl-2-formylbenzamide | 95% | sci-hub.se |
Elucidation of Reaction Pathways and Transition State Analysis in DoM
The mechanism of the Directed ortho-Metalation reaction proceeds through a well-defined pathway. wikipedia.org The initial and key step is the coordination of the Lewis acidic lithium reagent to the heteroatom of the Directed Metalation Group (DMG), in this case, the oxygen and nitrogen of the N,N-diethylamide moiety. chem-station.comwikipedia.org This forms an initial complex which positions the base in close proximity to the ortho-protons of the aromatic ring. wikipedia.org
This pre-lithiation complex facilitates the deprotonation of the nearest C-H bond, leading to the formation of a stable five- or six-membered ring-like transition state and subsequently the ortho-lithiated species. nih.gov This intermediate maintains the coordination between the lithium atom and the DMG, which contributes to its stability. wikipedia.org The final step involves the introduction of an electrophile, such as DMF. The aryllithium intermediate acts as a potent nucleophile, attacking the electrophilic carbon of the formylating reagent. An acidic workup then furnishes the final ortho-substituted product. wikipedia.org The high regioselectivity observed in DoM reactions is a direct consequence of this coordination-assisted deprotonation pathway, which overwhelmingly favors functionalization at the position adjacent to the directing group over other positions on the aromatic ring. chem-station.comwikipedia.org
Alternative and Emerging Synthetic Strategies for 2-Formylbenzamide Scaffolds
While DoM is a robust and widely used method, alternative strategies for the synthesis of functionalized benzamides are continually being developed. These emerging methodologies often focus on the use of transition metal catalysis to achieve C-H functionalization directly or employ novel oxidative coupling reactions to construct the core benzamide structure.
Catalytic C-H Functionalization Approaches for Direct Formylation
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical approach for the functionalization of otherwise inert C-H bonds. nih.govmdpi.com In this context, the amide group can serve as an effective directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position. researchgate.netnih.gov Catalysts based on palladium, rhodium, and cobalt have been successfully employed for the C-H functionalization of benzamides. nih.govresearchgate.netresearchgate.netorgsyn.org
These reactions generally proceed via a cyclometalated intermediate, where the metal center is coordinated to the amide and has formed a covalent bond with the ortho-carbon. This intermediate can then engage with a variety of coupling partners. While direct catalytic C-H formylation can be challenging, related transformations such as olefination, arylation, silylation, and alkoxylation of the ortho-position of benzamides have been well-documented. mdpi.comresearchgate.netnih.govorgsyn.org These methods provide alternative pathways to ortho-functionalized benzamides, which could potentially be converted to the desired 2-formyl derivative in subsequent steps. The development of these catalytic systems offers advantages in terms of functional group tolerance and can avoid the use of stoichiometric strong organometallic bases required in DoM. nih.gov
Oxidative Amidation and Coupling Reactions for Benzamide Formation
Instead of functionalizing a pre-formed benzamide, alternative strategies focus on constructing the N,N-diethyl-4-methylbenzamide scaffold itself from different starting materials. Oxidative amidation provides a direct route to amides from aldehydes and amines. organic-chemistry.org In the context of synthesizing the target molecule, this would involve the reaction of 4-methylbenzaldehyde (B123495) with diethylamine (B46881) in the presence of an oxidizing agent. nih.govacs.org Various catalytic systems, including those based on copper, have been developed to facilitate this transformation under mild conditions. organic-chemistry.org
Another approach is the direct coupling of benzoic acids with amines. While traditional methods often require the activation of the carboxylic acid to an acid chloride or other reactive species, modern coupling reactions can achieve this transformation directly. The Mitsunobu reaction, for example, has been applied to the synthesis of N,N-diethylbenzamides from the corresponding benzoic acids and diethylamine. nih.gov This method proceeds via a non-classical mechanism involving an acyloxyphosphonium ion intermediate and offers a valuable alternative when traditional methods are ineffective. nih.gov These strategies provide flexibility in the synthetic design, allowing for the construction of the benzamide core from readily available precursors.
Sustainable and Green Chemistry Considerations in Synthetic Route Design
The synthesis of this compound, like any modern chemical process, necessitates a strong consideration of sustainable and green chemistry principles. The goal is to design routes that are not only efficient in yield but also minimize environmental impact and enhance safety. This involves a critical evaluation of reagents, solvents, catalysts, and energy consumption.
Traditional methods for synthesizing benzamides often rely on the activation of a carboxylic acid, such as 4-methylbenzoic acid, by converting it into a more reactive species like an acyl chloride using hazardous reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This is typically followed by a reaction with diethylamine. These traditional routes, while effective, suffer from several drawbacks from a green chemistry perspective. They generate stoichiometric amounts of corrosive inorganic waste (e.g., HCl and sulfur dioxide), and the activating agents themselves are highly toxic and moisture-sensitive.
In contrast, green chemistry approaches seek to circumvent these issues. One major area of development is the direct amidation of carboxylic acids with amines. While this reaction is thermodynamically challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, various catalytic systems have been developed to promote it. Enzymatic catalysis, for instance, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable method for amide bond formation under mild conditions. nih.gov This enzymatic approach avoids harsh reagents and can often be performed in greener solvents, generating water as the only byproduct. nih.gov
Another green strategy involves the use of safer activating agents or performing the reaction under solvent-free conditions. tandfonline.com For example, using vinyl benzoate (B1203000) as an acyl donor allows for the N-benzoylation of amines at room temperature without any solvent or catalyst, simplifying the purification process as the products can often be isolated by simple crystallization. tandfonline.com While not a direct synthesis for the target molecule, the principle of using alternative, less hazardous acylating agents is a key green consideration.
The choice of solvent is also a critical factor. Many classical organic reactions are performed in volatile organic compounds (VOCs) that are flammable, toxic, and environmentally damaging. Green synthesis design prioritizes the use of safer, renewable, or recyclable solvents such as water, supercritical CO₂, ionic liquids, or greener organic solvents like cyclopentyl methyl ether (CPME). nih.govrsc.org In some cases, reactions can be designed to run under solvent-free (neat) conditions, which is the most ideal scenario as it eliminates solvent waste entirely. tandfonline.com
The following table summarizes the key differences between traditional and green approaches applicable to the synthesis of the amide bond in this compound.
| Parameter | Traditional Synthetic Approach | Green Chemistry Approach |
|---|---|---|
| Activating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Enzymatic catalysts (e.g., Lipase), safer coupling agents, or direct amidation |
| Byproducts | HCl, SO₂, metal salts (stoichiometric waste) | Water (ideally) |
| Solvents | Chlorinated solvents (e.g., Dichloromethane), Aromatic hydrocarbons (e.g., Toluene) | Water, greener solvents (e.g., CPME), or solvent-free conditions |
| Reaction Conditions | Often requires harsh conditions (e.g., reflux) | Mild conditions (e.g., room temperature) |
| Safety & Hazard | Use of toxic, corrosive, and moisture-sensitive reagents | Reduced toxicity and improved inherent safety |
Chemo- and Regioselectivity in the Synthesis of this compound
The synthesis of a multi-substituted aromatic compound like this compound presents significant challenges in controlling both chemo- and regioselectivity. Chemoselectivity involves differentiating between various functional groups, while regioselectivity concerns the specific position at which a reaction occurs on the aromatic ring. For this target molecule, the primary challenge is the introduction of the formyl group (-CHO) at the C-2 position of the N,N-diethyl-4-methyl-benzamide precursor, a position that is sterically hindered and electronically influenced by two other substituents.
Influence of Substituent Effects on Reaction Outcome
The outcome of an electrophilic aromatic substitution reaction, such as formylation, is heavily dictated by the electronic and steric properties of the substituents already present on the benzene (B151609) ring. ucsb.edu In the case of a precursor like N,N-diethyl-4-methyl-benzamide, the ring has two substituents positioned para to each other: a methyl group (-CH₃) at C-4 and an N,N-diethylamide group (-CONEt₂) at C-1.
The Methyl Group (-CH₃): This is an activating group due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position (C-1) is already occupied by the amide group, the methyl group directs substitution to the C-2, C-3, C-5, and C-6 positions, with a strong preference for C-2 and C-6.
The N,N-Diethylamide Group (-CONEt₂): This group has a dual electronic effect. The carbonyl is strongly electron-withdrawing via induction and resonance, which deactivates the ring towards electrophilic attack. This deactivating effect makes the ring less reactive than benzene. libretexts.org The electron-withdrawing nature of the carbonyl directs incoming electrophiles to the meta positions (C-3 and C-5).
When both groups are present, their directing effects are combined. The activating methyl group directs to positions 2 and 3, while the deactivating amide group directs to positions 3 and 5. The positions are influenced as follows:
Position 2 (and 6): Activated by the ortho methyl group but adjacent to the deactivating amide group.
Position 3 (and 5): Activated by the meta methyl group and directed by the meta amide group.
Standard electrophilic formylation reactions, such as the Gatterman-Koch or Vilsmeier-Haack reactions, on a substrate like N,N-diethyl-4-methyl-benzamide would likely lead to a mixture of products, with substitution at the C-3 position being a significant possibility due to the strong meta-directing effect of the amide. worldscientific.com Achieving selective formylation at the desired C-2 position is therefore non-trivial and requires specific strategies to overcome these inherent substituent effects.
The following table, adapted from data on the electrophilic formylation of toluene, illustrates the typical isomer distribution governed by an activating methyl group, which highlights the general preference for para and ortho substitution in the absence of a deactivating group. worldscientific.com
| Formylation Method | Substrate Selectivity (kToluene/kBenzene) | % Ortho Isomer | % Meta Isomer | % Para Isomer |
|---|---|---|---|---|
| Gatterman-Koch (CO, HCl, AlCl₃/CuCl) | 155 | 3.3 | 0.7 | 96.0 |
| Olah Synthesis (HCOF, BF₃) | 34.6 | 44.2 | 2.8 | 53.0 |
| Dichloromethyl methyl ether (Cl₂CHOCH₃) | 119 | 36.8 | 2.8 | 60.4 |
Strategies for Controlling Site-Specificity in Multi-Substituted Aromatics
Given the conflicting directing effects of the substituents, achieving the regioselective synthesis of this compound requires advanced synthetic strategies that can override the natural reactivity of the aromatic ring.
Directed Ortho Metalation (DoM): The most powerful and widely used strategy for achieving substitution ortho to a specific functional group is Directed Ortho Metalation (DoM). researchgate.net The N,N-diethylamide group is an excellent directed metalation group (DMG). In this strategy, the substrate (N,N-diethyl-4-methyl-benzamide) is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures. The lithium atom is directed to the C-2 position (ortho to the amide) through coordination with the carbonyl oxygen atom, forming a five-membered ring intermediate. This coordination kinetically favors deprotonation at the C-2 position over any other site. The resulting aryllithium species can then be quenched with an electrophile to introduce the desired functional group. For the synthesis of the target molecule, quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), would introduce the formyl group specifically at the C-2 position. This method offers exceptionally high regioselectivity that is independent of the electronic effects of other ring substituents. nih.gov
Catalyst-Based Control: Modern synthetic chemistry is increasingly focused on catalyst-based control of regioselectivity. nih.govchemrxiv.org While often applied in C-H activation reactions mediated by transition metals like palladium or rhodium, the principles can be extended to electrophilic substitutions. nih.gov This approach involves designing a catalyst with ligands that can interact with the substrate in a way that sterically or electronically favors reaction at a specific site. For instance, a Lewis acid catalyst could be designed to coordinate with the amide group of the substrate, thereby increasing the steric hindrance around the ortho positions and potentially altering the reaction outcome. While less common for formylation than DoM, this remains an active area of research for achieving non-traditional selectivity in aromatic functionalization. acs.org
A comparison of these strategies is presented below.
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Directed Ortho Metalation (DoM) | Use of a Directed Metalation Group (e.g., -CONEt₂) to direct lithiation to the ortho position. | Excellent regioselectivity; highly reliable and predictable. | Requires stoichiometric strong base, cryogenic temperatures, and strictly anhydrous conditions. |
| Blocking Groups | Temporarily blocking a more reactive site to force reaction at the desired position. | Effective for overcoming strong inherent directing effects. | Adds multiple steps to the synthesis; reduces overall yield and atom economy. |
| Catalyst-Based Control | Using a catalyst/ligand system to control site-selectivity. | Potentially milder conditions; catalytic in nature. | Requires development of a specific catalyst system; may not be generally applicable. |
Comprehensive Spectroscopic Characterization and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N,N-Diethyl-2-formyl-4-methyl-benzamide, offering precise insights into its carbon-hydrogen framework and dynamic behaviors.
A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a suite of two-dimensional NMR experiments. Correlation Spectroscopy (COSY) is employed to establish proton-proton coupling networks, identifying adjacent protons within the aromatic ring and the diethylamino groups.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom bearing protons. For instance, the methyl protons on the ethyl groups will show a correlation to their respective methylene (B1212753) carbons.
Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in piecing together the molecular structure by connecting the formyl proton to the aromatic ring and the amide carbonyl carbon, as well as linking the ethyl groups to the amide nitrogen and subsequently to the carbonyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Formyl-H | 9.8 - 10.2 | - | C=O (amide), Ar-C2 |
| Formyl-C | 190 - 195 | - | - |
| Ar-H3 | 7.5 - 7.8 | 130 - 135 | C1, C5, C=O (formyl) |
| Ar-H5 | 7.2 - 7.5 | 128 - 132 | C1, C3, C4-CH₃ |
| Ar-H6 | 7.6 - 7.9 | 135 - 140 | C2, C4, C=O (amide) |
| Methyl-H (Ar) | 2.3 - 2.5 | 20 - 22 | C3, C4, C5 |
| Methylene-H (N-CH₂) | 3.2 - 3.6 (broad) | 40 - 45 (broad) | C=O (amide), N-CH₂-CH₃ |
| Methyl-H (N-CH₂-CH₃) | 1.1 - 1.3 (broad) | 12 - 15 (broad) | N-CH₂ |
| Amide-C=O | - | 168 - 172 | - |
| Ar-C1 | - | 138 - 142 | - |
| Ar-C2 | - | 133 - 137 | - |
Note: Predicted values are based on analogous compounds and general substituent effects.
The N,N-diethylamide moiety exhibits restricted rotation around the C-N amide bond due to its partial double bond character. This phenomenon results in the magnetic non-equivalence of the two ethyl groups at lower temperatures, leading to distinct signals for each methylene and methyl group. As the temperature is increased, the rate of rotation around the C-N bond increases. mdpi.com
Variable temperature (VT) NMR studies are utilized to probe this dynamic process. By monitoring the coalescence of the separate signals for the ethyl groups into single, averaged signals at higher temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation can be calculated. This provides valuable information about the electronic and steric properties of the amide bond within this specific molecular context. The presence of bulky ortho substituents, such as the formyl group, is expected to influence this rotational barrier.
Nuclear Overhauser Effect (NOE) spectroscopy provides information about the through-space proximity of protons, which is essential for determining the preferred conformation of the molecule. For instance, NOE correlations between the formyl proton and the adjacent aromatic proton (H3) would confirm their spatial closeness.
Furthermore, NOE can elucidate the orientation of the diethylamino group relative to the aromatic ring. Correlations between the N-CH₂ protons and the aromatic proton at position 6 would indicate a conformation where the ethyl groups are oriented away from the formyl group. The absence or presence of such correlations helps in building a three-dimensional model of the molecule's most stable conformation in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers complementary information regarding the functional groups present in this compound and their local environment.
The IR and Raman spectra of this compound are characterized by distinct absorption bands corresponding to its key functional groups.
Formyl Group: A strong C=O stretching vibration is expected in the region of 1690-1715 cm⁻¹. The aldehydic C-H stretch typically appears as one or two bands in the 2700-2900 cm⁻¹ range.
Amide Group: The tertiary amide will exhibit a strong C=O stretching vibration (Amide I band) around 1630-1660 cm⁻¹. mdpi.com The C-N stretching vibration (often considered part of the Amide III band) will appear in the fingerprint region.
Aromatic Moiety: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring are found above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear between 650 and 900 cm⁻¹, providing information about the substitution pattern of the ring.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Formyl | C=O stretch | 1690 - 1715 |
| C-H stretch | 2700 - 2900 | |
| Amide | C=O stretch (Amide I) | 1630 - 1660 |
| Aromatic | C=C stretch | 1450 - 1600 |
| C-H stretch | > 3000 | |
| C-H bend (out-of-plane) | 650 - 900 |
The presence of rotational isomers (conformers), particularly arising from the orientation of the formyl and diethylamide groups relative to the aromatic ring, can lead to subtle changes in the vibrational spectra. Different conformers may exhibit slight shifts in the frequencies of the C=O and C-N stretching bands due to varying degrees of steric hindrance and electronic conjugation.
By analyzing the vibrational spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers in equilibrium. For instance, broadening of certain absorption bands or the appearance of shoulder peaks could indicate the existence of different conformational states. Comparing experimental spectra with theoretical calculations for different possible conformers can aid in assigning these vibrational signatures to specific molecular geometries.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural characterization of organic molecules like this compound. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. nih.gov The molecular formula for this compound is C₁₃H₁₇NO₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision.
Upon ionization, typically through techniques like electron ionization (EI), the molecule undergoes controlled fragmentation. Analyzing the m/z (mass-to-charge ratio) values of these fragments provides a molecular fingerprint, revealing key structural motifs. youtube.com For this compound, the fragmentation is expected to follow pathways characteristic of N,N-disubstituted benzamides.
Key predicted fragmentation pathways include:
Alpha-cleavage: The primary fragmentation is anticipated to be the cleavage of the C-N bond, which is the weakest bond adjacent to the carbonyl group. This would result in the formation of a stable 2-formyl-4-methylbenzoyl cation.
McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the ethyl groups could occur.
Cleavage within the Diethylamino Group: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion is a plausible pathway. Subsequent loss of ethene (C₂H₄) from the resulting fragment ion can also occur.
Loss of Neutrals: The formyl group (-CHO) or carbon monoxide (CO) could potentially be lost from the benzoyl fragment ion.
The precise masses of these predicted fragments can be calculated and matched with experimental data to confirm the fragmentation cascade and, by extension, the molecular structure.
Table 1: Predicted HRMS Data for this compound
| Ion Description | Proposed Formula | Theoretical m/z |
|---|---|---|
| [M]⁺• (Molecular Ion) | [C₁₃H₁₇NO₂]⁺• | 219.12593 |
| [M - •CH₃]⁺ | [C₁₂H₁₄NO₂]⁺ | 204.10245 |
| [M - •C₂H₅]⁺ | [C₁₁H₁₂NO₂]⁺ | 190.08680 |
| [2-formyl-4-methylbenzoyl]⁺ | [C₉H₇O₂]⁺ | 147.04461 |
Note: The table presents theoretical monoisotopic masses calculated for the most likely high-resolution fragments.
X-ray Crystallography for Solid-State Structural Precision and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly documented, extensive analysis of structurally related benzamides provides a robust framework for understanding its likely solid-state conformation and intermolecular interactions. mdpi.comnih.govelsevierpure.com
Analysis of Molecular Conformation and Torsion Angles in Related Benzamide (B126) Structures
Studies on related structures, such as N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, reveal important conformational details. researchgate.netnih.gov In this molecule, which also features an N,N-diethylamide group and a substituted benzene (B151609) ring, the dihedral angles between the aromatic rings are approximately 51-57°. researchgate.net The torsion angle describing the twist of the amide plane relative to the phenyl ring (defined by atoms C(aryl)-C(aryl)-C(carbonyl)-N) is a key parameter. In many benzamides, this angle deviates significantly from zero to alleviate steric strain, preventing the molecule from being fully planar. iucr.orgiucr.org For N-aryl benzamides, the aryl rings are often tilted by approximately 60° with respect to each other. iucr.org
Table 2: Representative Torsion Angles in Related Benzamide Crystal Structures
| Compound | Torsion Angle Definition | Angle (°) | Reference |
|---|---|---|---|
| N-(1-Azulenyl)-N-methyl amides | C(aryl)-C(amide)-N-C(methyl) | ~180 (trans) | researchgate.net |
| N-methylbenzanilide | Dihedral between amide plane and aryl group | ~90 | researchgate.net |
| N-[4-(trifluoromethyl)phenyl]benzamide | Angle between phenyl rings | 59.7 | iucr.orgiucr.org |
Note: A torsion angle (or dihedral angle) describes the rotation around a bond. wikipedia.org The values indicate the degree of twisting between different planar groups within the molecule.
Supramolecular Interactions: Hydrogen Bonding and Pi-Stacking Networks
Supramolecular assembly in the solid state is dictated by non-covalent interactions. In benzamide crystals, hydrogen bonding and π-π stacking are the dominant forces. researchgate.netrsc.org
Hydrogen Bonding: this compound is a tertiary amide and lacks an N-H proton, meaning it cannot act as a hydrogen bond donor. However, the carbonyl oxygen is a potent hydrogen bond acceptor. In a crystal lattice, it can participate in weak C-H···O hydrogen bonds with activated C-H groups from neighboring molecules (e.g., aromatic C-H or alkyl C-H). In the crystal structure of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, one of the two independent molecules in the asymmetric unit forms an intramolecular N-H···O hydrogen bond, while the other forms intermolecular N-H···O hydrogen-bonded dimers. nih.gov This highlights the strong tendency of the benzamide carbonyl oxygen to accept hydrogen bonds.
Pi-Stacking (π-π) Interactions: The presence of the aromatic benzene ring facilitates π-π stacking interactions, where the electron-rich faces of adjacent rings align. These interactions are crucial for the stabilization of the crystal packing. nih.gov The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements. In the crystal structure of the aforementioned N,N-diethyl benzamide derivative, π-π stacking interactions are observed between symmetry-related aromatic rings, with a centroid-to-centroid distance of 3.8424 Å, indicating a significant stabilizing interaction. nih.gov
Table 3: Intermolecular Interaction Data from Related Benzamide Crystal Structures
| Compound | Interaction Type | Geometric Parameter | Distance (Å) | Reference |
|---|---|---|---|---|
| Bis(benzamide-κO)dichloridozinc(II) | N-H···Cl Hydrogen Bond | N···Cl distance | 3.25 - 3.35 | nih.gov |
| N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide | π-π Stacking | Centroid-Centroid | 3.8424 | nih.gov |
These interactions collectively create a complex, three-dimensional supramolecular architecture that defines the macroscopic properties of the crystalline material.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide |
| N-[4-(trifluoromethyl)phenyl]benzamide |
| N-(1-Azulenyl)-N-methyl amides |
| N-methylbenzanilide |
Computational and Theoretical Chemistry: Elucidating Molecular Properties and Interactions
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Specific Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for N,N-Diethyl-2-formyl-4-methyl-benzamide, has not been documented in the provided search results. This type of analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular reactivity, with a smaller gap suggesting higher reactivity.
Electrostatic Potential (MEP) Mapping for Predicting Reactive Sites
While a specific Molecular Electrostatic Potential (MEP) map for this compound is not available, this technique is instrumental in identifying the electrophilic and nucleophilic sites of a molecule. researchgate.net Generally, in similar aromatic amide structures, the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carbonyl and formyl groups, indicating sites susceptible to electrophilic attack. The positive potential (blue regions) is typically found around the hydrogen atoms, particularly those of the amide group, suggesting sites for nucleophilic attack.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
A detailed conformational analysis of this compound using molecular mechanics and dynamics simulations is not present in the available literature. However, studies on related N,N-diethyl-substituted benzamides and acetamides reveal the importance of conformational preferences. For instance, research on N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides using B3LYP/6-311++G(d,p) calculations indicated the presence of stable gauche and cis conformers in the gas phase. nih.gov The relative stability of these conformers can be influenced by solvent polarity. nih.gov In the solid state, crystal packing forces dictate the preferred conformation, as seen in the crystal structure of N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, where two independent molecules with similar conformations are present in the asymmetric unit. nih.govresearchgate.net These molecules exhibit different hydrogen-bonding patterns, with one forming intermolecular dimers and the other an intramolecular hydrogen bond. nih.govresearchgate.net
In Silico Modeling of Molecular Interactions with Biological Macromolecules (Mechanistic Focus)
Specific in silico modeling studies focusing on the interactions of this compound with biological macromolecules were not found. This section will, therefore, discuss the general principles and methodologies based on studies of similar compounds.
Ligand-Protein Docking Studies for Binding Mode Prediction to Exemplar Biological Targets
While no specific ligand-protein docking studies for this compound have been reported, molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to a protein target. nih.gov This method is crucial in drug design and discovery for elucidating potential mechanisms of action. For a molecule like this compound, docking studies would involve preparing the 3D structure of the ligand and a target protein and then using a scoring function to predict the most stable binding pose.
Detailed Analysis of Non-Covalent Interactions (Hydrogen Bonding, Van der Waals Forces, π-π Stacking)
The analysis of non-covalent interactions is fundamental to understanding the stability of ligand-protein complexes. Although specific data for this compound is unavailable, studies on structurally related compounds provide insights into the types of interactions that could be expected.
In the crystal structure of a related sulfonamide, N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide, both intramolecular and intermolecular hydrogen bonds involving the amide and sulfonamide groups are observed. nih.govresearchgate.net Furthermore, π-π stacking interactions between the aromatic rings contribute to the crystal packing, with a centroid-centroid distance of 3.8424 (8) Å. nih.govresearchgate.net These types of non-covalent interactions, along with Van der Waals forces, would be critical in stabilizing the binding of this compound within a protein's active site.
Quantitative Structure-Property Relationships (QSPR) and Theoretical Structure-Activity Relationship (SAR) Studies for Analogous Compounds
Quantitative Structure-Property Relationship (QSPR) and theoretical Structure-Activity Relationship (SAR) studies are pivotal computational tools used to correlate the structural or property-based features of compounds with their biological activities. For analogs of this compound, these studies provide a framework for understanding how modifications to the benzamide (B126) scaffold can influence their potential therapeutic effects.
Research into various benzamide derivatives has illuminated key structural features that govern their biological activity. For instance, a 3D-QSAR study on benzamide derivatives as glucokinase activators revealed the significance of specific substitutions on the benzamide framework. nih.gov The study indicated that the introduction of electropositive atoms and hydrophobic groups, such as long carbon chains or phenyl rings, in place of a thiazole (B1198619) ring could enhance activity. nih.gov Conversely, replacing the oxygen atom of the benzamide group with less electronegative groups like sulfur or nitrogen was predicted to diminish activity. nih.gov
In a different therapeutic area, a QSAR study was conducted on a series of benzylidene hydrazine (B178648) benzamide derivatives for their in vitro anticancer activity against the human lung cancer cell line A459. unair.ac.idjppres.com This study resulted in a QSAR equation that quantitatively describes the relationship between the physicochemical properties of the compounds and their biological activity. unair.ac.idjppres.com The equation highlights the importance of parameters like the logarithm of the octanol-water partition coefficient (Log S), rerank score, and molar refractivity (MR) in determining the anticancer potency. unair.ac.idjppres.com
Table 1: Example of a QSAR Equation for Benzylidene Hydrazine Benzamide Derivatives
| Parameter | Coefficient | Description |
| Log S | 0.738 (± 0.217) | Represents the hydrophobicity of the molecule. |
| rerank | -0.031 (± 0.007) | An empirical scoring function to estimate binding affinity. |
| MR | 0.017 (± 0.016) | Molar refractivity, related to the volume and polarizability of the molecule. |
| This table is based on the QSAR equation PIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381). unair.ac.idjppres.com |
Furthermore, SAR studies on bis-benzamide analogs have provided critical insights into their activity as inhibitors of the androgen receptor (AR)–coactivator interaction, a key mechanism in prostate cancer. nih.gov These studies demonstrated that a nitro group at the N-terminus of the bis-benzamide structure is crucial for its biological activity. nih.gov Modifications at the C-terminus, allowing for either a methyl ester or a primary carboxamide, were also found to be important. nih.gov The exploration of various alkyl groups as side chains led to the identification of more potent compounds. nih.gov
Investigations into benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, have also contributed to the understanding of SAR. rroij.com These studies emphasize how systematic variations of substituents on the benzimidazole ring can significantly impact antiviral activity by, for example, enhancing interactions with viral enzymes through the introduction of electron-donating groups. rroij.com
Similarly, a study on 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity revealed that the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly influences both the antiplasmodial activity and cytotoxicity. researchgate.net
The collective findings from these QSPR and theoretical SAR studies on a variety of benzamide analogs provide a valuable predictive foundation for the rational design of new derivatives with potentially improved and more specific biological activities.
Table 2: Summary of Structure-Activity Relationships in Benzamide Analogs
| Compound Class | Key Structural Feature | Impact on Activity | Therapeutic Area |
| Benzamide Derivatives | Substitution on the benzamide scaffold | Electropositive and hydrophobic groups can increase activity. nih.gov | Antidiabetic nih.gov |
| Bis-Benzamides | N-terminal nitro group | Essential for biological activity. nih.gov | Anticancer nih.gov |
| 2-Phenoxybenzamides | Substitution pattern on the anilino moiety | Strongly influences activity and cytotoxicity. researchgate.net | Antiplasmodial researchgate.net |
| Benzimidazole Derivatives | Electron-donating groups at the 2-position | Can enhance interactions with viral enzymes. rroij.com | Antiviral rroij.com |
Chemical Reactivity, Functional Group Transformations, and Synthetic Applications
Selective Transformations of the Formyl Group
The aldehyde functionality is typically the most reactive site for nucleophilic addition and redox reactions. Its electronic environment, influenced by the adjacent electron-withdrawing amide and the electron-donating methyl group on the benzene (B151609) ring, allows for controlled and selective transformations.
The formyl group of N,N-Diethyl-2-formyl-4-methyl-benzamide can be selectively oxidized to the corresponding carboxylic acid, yielding N,N-diethyl-2-carboxy-4-methyl-benzamide, without affecting the amide or the methyl group. This transformation is a common and crucial step in the synthesis of poly-substituted aromatic compounds. A variety of reagents can accomplish this oxidation under mild conditions, which is essential to prevent side reactions. dergipark.org.trresearchgate.net
Sodium chlorite (B76162) (NaClO₂) is a particularly effective and selective reagent for converting aromatic aldehydes to carboxylic acids. dergipark.org.trresearchgate.net The reaction is often performed in a buffered solution to maintain a slightly acidic pH, which generates the active oxidant, chlorine dioxide (ClO₂), in situ. dergipark.org.tr This method is valued for its high yields and compatibility with various functional groups. dergipark.org.tr Another eco-friendly and powerful oxidant is Oxone (potassium peroxymonosulfate), which can efficiently oxidize aldehydes to carboxylic acids in aqueous media, often eliminating the need for organic extraction solvents. acs.org Basic hydrogen peroxide has also been employed for the oxidation of electron-rich aromatic aldehydes. researchgate.net
| Oxidizing Agent | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Sodium Chlorite (NaClO₂) | Buffered aqueous solution (e.g., with NaH₂PO₄), often with a ClO₂ scavenger like 2-methyl-2-butene | High selectivity for aldehydes, mild conditions, high yields. | dergipark.org.trresearchgate.net |
| Oxone (KHSO₅·KHSO₄·K₂SO₄) | Water or water-ethanol mixture, room temperature or gentle heating | Environmentally friendly ("green") reagent and solvent, simple product isolation. | acs.org |
| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH), followed by acidification | Strong, inexpensive oxidant. | dergipark.org.tr |
| Basic Hydrogen Peroxide (H₂O₂) | Aqueous base (e.g., KOH) in a solvent like methanol | Effective for electron-rich aldehydes, relatively green. | researchgate.net |
The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) to produce N,N-diethyl-2-(hydroxymethyl)-4-methyl-benzamide. This transformation requires a reducing agent that does not affect the more stable amide functionality. The chemical reduction of aldehydes to alcohols is a fundamental reaction in organic synthesis. researchgate.net
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature; it readily reduces aldehydes and ketones but typically leaves amides and esters intact under standard conditions. orientjchem.org The selectivity arises from the lower electrophilicity of the amide carbonyl carbon compared to the aldehyde. For even greater selectivity, particularly in the presence of other sensitive functional groups, enzymatic reductions offer a green alternative. researchgate.netnih.gov Whole-cell biocatalysts, such as E. coli strains, can perform highly chemoselective reductions of aldehydes to alcohols with high conversions. researchgate.netnih.gov
| Reducing Agent | Typical Conditions | Selectivity | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., methanol, ethanol) at room temperature | Highly selective for aldehydes and ketones over amides and esters. | orientjchem.org |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, low temperature | Powerful, but less selective; can reduce both aldehydes and amides. Not suitable for selective formyl reduction in this molecule. | wikipedia.org |
| Enzymatic Reduction (e.g., E. coli whole cells) | Aqueous buffer, often with a co-factor regeneration system | Extremely high chemoselectivity, environmentally friendly, operates under mild conditions. | researchgate.netnih.gov |
| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous non-polar solvent (e.g., toluene, hexanes) at low temperature (-78 °C) | Can be used for selective aldehyde reduction, but can also reduce amides depending on stoichiometry and temperature. | wikipedia.org |
Reactions Involving the Amide Moiety: Hydrolysis and Amidation
The N,N-diethylamide group is significantly less reactive than the formyl group. Tertiary amides, such as the one in this molecule, are generally stable to many reagents due to steric hindrance and the resonance stabilization of the amide bond. fiveable.me However, under forcing conditions, the amide bond can be cleaved.
Hydrolysis: The amide can be hydrolyzed back to the parent carboxylic acid (2-formyl-4-methylbenzoic acid) and diethylamine (B46881). This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). The stability of the N,N-disubstituted amide makes it a suitable protecting group for the carboxylic acid functionality during transformations focused on other parts of the molecule. fiveable.me
Amidation: Direct transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but increasingly studied transformation. nih.govnih.gov This reaction is often thermodynamically neutral or unfavorable, requiring catalysis to proceed. nih.gov Metal catalysts, such as those based on nickel or ruthenium, can facilitate the cleavage of the robust N–C(O) bond, allowing for the exchange of the amine moiety. nih.gov For a molecule like this compound, such a reaction could potentially be used to introduce different N-substituents if required, although it would necessitate specialized catalytic systems. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the molecule has three substituents that influence the regioselectivity and rate of further substitution reactions. The outcome of an electrophilic aromatic substitution (SEAr) reaction depends on the combined directing and activating/deactivating effects of these groups. wikipedia.orglibretexts.org
N,N-Diethylcarboxamide group (-CONEt₂): This group is deactivating due to the electron-withdrawing nature of the carbonyl, but it is an ortho, para-director because the nitrogen's lone pair can donate electron density to the ring through resonance. nih.gov
Formyl group (-CHO): This is a strongly deactivating and meta-directing group due to both inductive and resonance electron withdrawal.
Methyl group (-CH₃): This is a weakly activating and ortho, para-directing group due to hyperconjugation and weak induction.
The available positions for substitution are C3, C5, and C6. The directing effects are as follows:
-CONEt₂ (at C1): Directs ortho to C2 (blocked) and C6.
-CHO (at C2): Directs meta to C4 (blocked) and C6.
-CH₃ (at C4): Directs ortho to C3 and C5, and para to C1 (blocked).
Considering these effects, the C6 position is strongly favored for electrophilic attack as it is ortho to the amide director and meta to the formyl director. The C3 and C5 positions are activated by the methyl group but are meta to the deactivating amide group. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C6 position.
Nucleophilic aromatic substitution (SNAr) on this ring is highly unlikely under normal conditions. wikipedia.org This reaction requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com The subject molecule lacks a suitable leaving group, and while the formyl and amide groups are electron-withdrawing, they are not typically sufficient to activate the ring for SNAr without a leaving group. masterorganicchemistry.com
Utility as a Synthon in Complex Organic Synthesis: Design Principles and Theoretical Applications
This compound can be viewed as a multifunctional building block, or synthon, for the construction of more complex molecular architectures. Its utility stems from the ability to selectively manipulate its functional groups.
A key synthetic application arises from the use of the N,N-diethylamide as a directed ortho-metalation (DoM) group. nih.gov Treatment with a strong base like sec-butyllithium (B1581126) can selectively deprotonate the C6 position, which is ortho to the amide. The resulting aryllithium species can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce a new substituent at the C6 position with high regioselectivity. This strategy provides a powerful tool for creating highly substituted aromatic rings that would be difficult to access through classical electrophilic substitution.
The formyl group serves as a versatile handle for carbon-carbon bond formation. It can participate in:
Wittig-type reactions to form alkenes.
Aldol condensations to form α,β-unsaturated systems.
Reductive amination to introduce substituted aminomethyl groups.
Grignard or organolithium additions to generate secondary alcohols.
The combination of the DoM capabilities of the amide and the reactive handle of the formyl group allows for a logical and stepwise approach to complex target synthesis. For instance, one could first use the formyl group to build a side chain and then use a DoM reaction to introduce another substituent onto the ring, or vice versa. This orthogonal reactivity makes the molecule a valuable theoretical synthon in retrosynthetic analysis for pharmaceuticals and other complex organic targets.
Advanced Research Applications and Future Perspectives
Q & A
Q. What are the established synthetic routes for N,N-Diethyl-2-formyl-4-methyl-benzamide, and how are reaction conditions optimized?
The synthesis typically involves formylation and amidation steps. For example, formylation at the 2-position of a 4-methylbenzamide precursor can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF). Subsequent N,N-diethylation may employ reductive alkylation with diethylamine and a reducing agent like NaBH₃CN. Critical parameters include:
- Temperature control (e.g., 0–5°C for formylation to avoid side reactions).
- Solvent selection (e.g., anhydrous DCM for moisture-sensitive steps).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data confirm its structure?
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), formyl proton (δ ~10.2 ppm), and diethyl groups (δ 1.2–3.5 ppm).
- ¹³C NMR : Carbonyl signals (amide C=O at ~165 ppm, formyl C=O at ~190 ppm).
- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and formyl C=O (~1700 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₃H₁₇NO₂) .
Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended?
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity (>95%).
- Melting Point Analysis : Compare experimental values with literature data.
- TLC : Monitor reaction progress using silica plates and UV visualization .
Advanced Research Questions
Q. What crystallographic tools and software are recommended for resolving the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key tools include:
- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL). Hydrogen bonding networks can be analyzed using SHELXPRO .
- ORTEP-3 : For thermal ellipsoid visualization and validating bond angles/distances .
- WinGX : A graphical interface for crystallographic data processing .
Example parameters: Mo Kα radiation (λ = 0.71073 Å), 150 K data collection, and R-factor < 0.05 .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Cross-Validation : Compare hydrogen bond geometries (from SCXRD) with NMR coupling constants.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility that may explain discrepancies.
- DFT Calculations : Optimize the crystal structure using Gaussian or ORCA to simulate NMR/IR spectra .
Q. What methodologies are used to study the compound’s reactivity or biological activity?
- Structure-Activity Relationships (SAR) : Introduce substituents (e.g., halogens at the 4-methyl position) and test for antimicrobial activity via microdilution assays (MIC values).
- Reaction Mechanism Studies : Employ LC-MS to track intermediates in hydrolysis or oxidation reactions.
- Computational Docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., cytochrome P450) .
Data Contradiction Analysis
Q. How can researchers address inconsistent melting point data across studies?
- Recrystallization : Repurify the compound using solvents like ethanol/water.
- DSC/TGA : Perform differential scanning calorimetry to detect polymorphs or solvates.
- Crystallographic Comparison : Check for differences in crystal packing (e.g., hydrogen-bonding motifs) using CIF files .
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and inert atmosphere conditions.
- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., POCl₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
